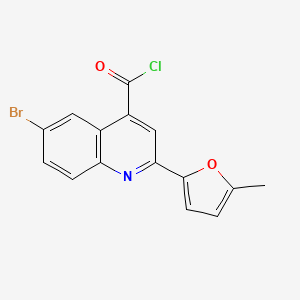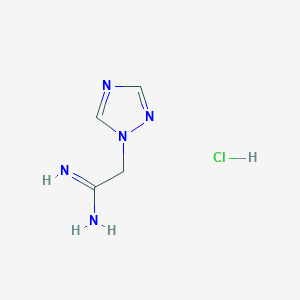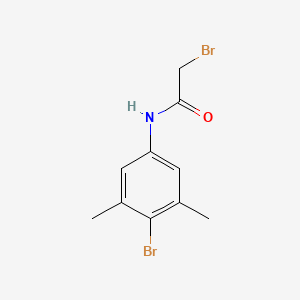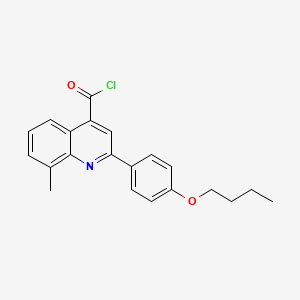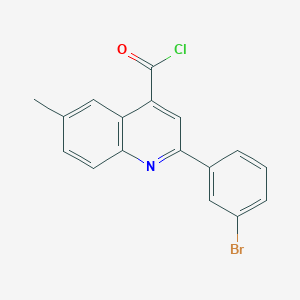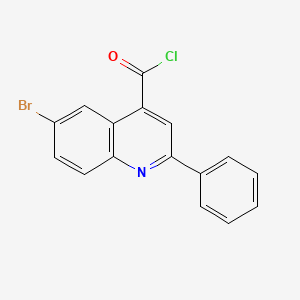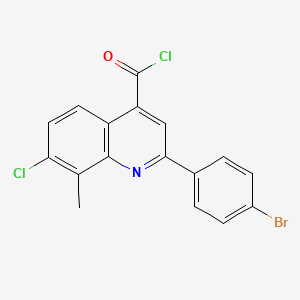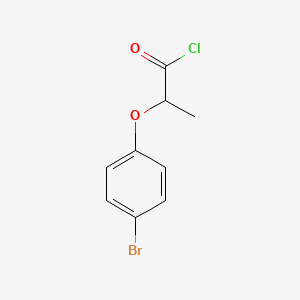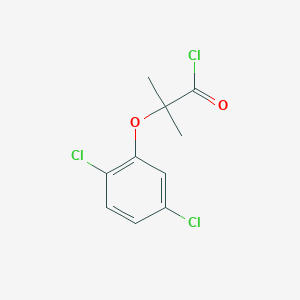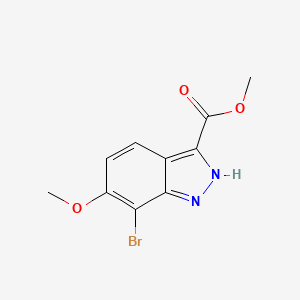
Ester méthylique de l'acide 7-bromo-6-méthoxy-1H-indazole-3-carboxylique
Vue d'ensemble
Description
“7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester” is a compound with the CAS Number: 1263378-38-6 . It has a molecular weight of 285.1 and its IUPAC name is methyl 7-bromo-6-methoxy-1H-indazole-3-carboxylate . The compound is in the form of a grey solid .
Synthesis Analysis
Indazole-containing derivatives are important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . Numerous methods have been developed to construct these heterocycles with better biological activities .
Molecular Structure Analysis
The molecular structure of “7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester” can be represented by the Inchi Code: 1S/C10H9BrN2O3/c1-15-6-4-3-5-8(7(6)11)12-13-9(5)10(14)16-2/h3-4H,1-2H3,(H,12,13) .
Physical and Chemical Properties Analysis
The compound is in the form of a grey solid . It has a molecular weight of 285.1 and its IUPAC name is methyl 7-bromo-6-methoxy-1H-indazole-3-carboxylate .
Applications De Recherche Scientifique
Inhibiteurs de l'élastase neutrophile humaine
Les dérivés de l'indazole, y compris les composés similaires à l'« ester méthylique de l'acide 7-bromo-6-méthoxy-1H-indazole-3-carboxylique », ont été identifiés comme des inhibiteurs potentiels de l'élastase neutrophile humaine, une enzyme associée à diverses maladies inflammatoires. Cette application est importante dans le développement d'agents thérapeutiques pour des affections telles que la maladie pulmonaire obstructive chronique (MPOC) et la mucoviscidose .
Agents antiprolifératifs
Certains composés de l'indazole présentent une activité antiproliférative, ce qui signifie qu'ils peuvent inhiber la croissance de lignées cellulaires néoplasiques. Cette propriété est cruciale pour la recherche sur le cancer, où de tels composés pourraient être utilisés pour arrêter la progression des tumeurs en induisant un blocage dans des phases spécifiques du cycle cellulaire .
Inhibiteurs de la protéine kinase/Akt
La structure des composés à base d'indazole se prête à la création d'inhibiteurs de la protéine kinase, ciblant en particulier la voie Akt. Cette voie est impliquée dans la survie et la prolifération cellulaires, ce qui rend ces inhibiteurs précieux pour les stratégies de traitement du cancer .
Applications biologiques et cliniques
Les dérivés de l'indole, qui sont structurellement liés aux indazoles, ont une large gamme d'applications biologiques et cliniques. Ils sont impliqués dans la croissance des plantes (en tant qu'hormones) et ont des activités pharmacologiques qui pourraient être pertinentes pour le composé en question .
5. Synthèse d'ingrédients pharmaceutiques actifs (API) Les composés de l'indazole sont souvent utilisés dans la synthèse d'API en raison de leur structure chimique polyvalente. Ils peuvent servir de blocs de construction pour des molécules plus complexes utilisées dans divers médicaments .
Outil de recherche en chimie médicinale
En raison de leurs activités biologiques diverses, des composés comme l'« this compound » sont des outils précieux dans la recherche en chimie médicinale. Ils aident les scientifiques à comprendre les interactions moléculaires et à concevoir de nouveaux médicaments .
Mécanisme D'action
Target of Action
Indazole derivatives have been reported to inhibit human neutrophil elastase and modulate kinases such as CHK1, CHK2, and SGK . These proteins play crucial roles in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to inhibition, regulation, or modulation of their activity . This interaction can result in changes in cellular processes, such as cell cycle progression and volume regulation .
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and volume regulation .
Result of Action
Based on the potential targets of indazole derivatives, the compound may have effects on cell cycle progression and volume regulation .
Analyse Biochimique
Biochemical Properties
7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with human neutrophil elastase, an enzyme involved in inflammatory processes. The compound acts as an inhibitor, reducing the activity of this enzyme and thereby exhibiting anti-inflammatory effects . Additionally, it has been used in the preparation of indazole-pyridine-based protein kinase/Akt inhibitors, which are crucial in regulating cell survival and proliferation .
Cellular Effects
The effects of 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the Akt signaling pathway, which is vital for cell growth and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Furthermore, its interaction with human neutrophil elastase suggests a role in modulating inflammatory responses at the cellular level .
Molecular Mechanism
At the molecular level, 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester exerts its effects through specific binding interactions with biomolecules. It binds to the active site of human neutrophil elastase, inhibiting its enzymatic activity . This binding prevents the enzyme from degrading extracellular matrix proteins, thereby reducing tissue damage during inflammation. Additionally, the compound’s inhibition of the Akt pathway involves binding to the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that its inhibitory effects on human neutrophil elastase and the Akt pathway are sustained over extended periods, indicating potential for chronic therapeutic applications
Dosage Effects in Animal Models
The effects of 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester vary with different dosages in animal models. At low doses, the compound effectively inhibits human neutrophil elastase and the Akt pathway without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to plasma proteins, which facilitates its distribution throughout the body. Additionally, the compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in various tissues . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity. For example, phosphorylation of the compound can enhance its binding affinity to target proteins, thereby increasing its inhibitory effects .
Propriétés
IUPAC Name |
methyl 7-bromo-6-methoxy-2H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-15-6-4-3-5-8(7(6)11)12-13-9(5)10(14)16-2/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZODJJSLNQRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NNC(=C2C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B1372818.png)
![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1372819.png)
